molecular formula C20H16F2N2O2 B2832158 N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-07-3

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2832158
CAS No.: 899948-07-3
M. Wt: 354.357
InChI Key: KPAWETLLRLFJKA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyridine ring substituted with a 3,4-difluorophenyl group, a 4-methylbenzyl group, and a carboxamide group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 3,4-difluorophenyl group and the 4-methylbenzyl group are introduced through substitution reactions using suitable reagents and catalysts.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(3,4-difluorophenyl)-1-(4-ethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N1O2C_{18}H_{17}F_2N_1O_2, with a molecular weight of approximately 323.34 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Dihydropyridine derivatives often act as inhibitors of various enzymes, including those involved in cancer and inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways pertinent to disease processes.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can mitigate oxidative stress-related damage in cells.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

  • Case Study 1 : A study on related dihydropyridine derivatives demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Case Study 2 : In vitro assays have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their role in modulating inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this class of compounds may also possess antimicrobial properties:

  • Case Study 3 : Research on related pyridine derivatives has reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis
Anti-inflammatoryCytokine production inhibition
AntimicrobialBacterial growth inhibition

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWETLLRLFJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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